molecular formula C9H9BF2O2 B1393479 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane CAS No. 1073372-07-2

2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane

Cat. No. B1393479
M. Wt: 197.98 g/mol
InChI Key: AHKNGRYTXDKKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane (DFPDB) is a synthetic, boron-based compound that has recently been studied for its potential applications in the scientific research field. DFPDB is a relatively new compound, having only been synthesized in the past few years, and is currently being studied for its potential applications in various areas of scientific research.

Scientific Research Applications

Microbial Degradation in the Environment

A comprehensive review highlights the microbial degradation of polyfluoroalkyl chemicals, substances containing perfluoroalkyl moieties extensively used in various industrial applications. The review addresses the environmental biodegradability studies of these chemicals, focusing on laboratory investigations of important precursors, such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives. It discusses experimental setups, methodologies, quantitative and qualitative relationships between precursors and perfluoroalkyl carboxylic and sulfonic acids, microbial degradation pathways, half-lives of precursors, defluorination potential, and novel degradation intermediates and products, shedding light on the environmental fate and effects of these compounds (Liu & Avendaño, 2013).

CF Bond Activation in Aliphatic Fluorides

The review on CF bond activation of aliphatic fluorides presents new methodologies for the synthesis of fluorinated building blocks and diverse non-fluorinated products. It covers C F bond cleavage examples and transformations of compounds bearing aliphatic fluoride, difluoromethylene group, or trifluoromethyl groups. The activation methods include Lewis acid, Bronsted superacids, and hydrogen bonding mediation by transition-metals and rare earth metals, providing a comprehensive insight into the advancement of fluorinated compound synthesis (Shen et al., 2015).

Aqueous Fluoroalkylation Reactions

This review emphasizes the progress of aqueous fluoroalkylation, pertinent for incorporating fluorinated or fluoroalkylated groups into target molecules with consideration for environmental concerns. It discusses the development of environment-friendly fluoroalkylation reactions by managing nucleophilic, radical, or electrophilic fluoroalkylation reagents in water or in the presence of water. The review highlights the significance of catalytic systems and newly developed reagents in these reactions, presenting a new perspective for green chemistry in the realm of fluoroalkylation (Song et al., 2018).

Fluorinated Alternatives to Legacy Perfluoroalkyl Chemicals

A review article focuses on the transition to replace long-chain perfluoroalkyl carboxylic acids, perfluoroalkane sulfonic acids, and their precursors with fluorinated alternatives. It compiles information on over 20 fluorinated substances utilized in various applications and summarizes current knowledge on their environmental releases, persistence, and exposure to biota and humans. The review indicates that it is still unclear whether these fluorinated alternatives are safe for humans and the environment, highlighting major data gaps and recommending the generation of missing data through stakeholder cooperation (Wang et al., 2013).

Health Risks of Novel Fluorinated Alternatives

The review investigates the sources, fates, and environmental effects of alternative per- and polyfluoroalkyl substances (PFASs), summarizing concentrations in various environmental media and human tissues. It reports that certain novel fluorinated alternatives have become dominant global pollutants and possess systemic multiple organ toxicities. The study suggests that these alternatives might exhibit comparable or even more severe potential toxicity than legacy PFASs, necessitating further toxicological studies to confirm their long-term safety (Wang et al., 2019).

properties

IUPAC Name

2-(2,4-difluorophenyl)-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF2O2/c11-7-2-3-8(9(12)6-7)10-13-4-1-5-14-10/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKNGRYTXDKKDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674741
Record name 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane

CAS RN

1073372-07-2
Record name 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073372-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane
Reactant of Route 3
Reactant of Route 3
2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane
Reactant of Route 4
Reactant of Route 4
2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane
Reactant of Route 5
Reactant of Route 5
2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane
Reactant of Route 6
Reactant of Route 6
2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.